Diethyl 2-(4-bromobenzyl)malonate
Overview
Description
Diethyl 2-(4-bromobenzyl)malonate is an organic compound with the molecular formula C14H17BrO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-bromobenzyl group and two ethyl ester groups. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Mechanism of Action
In terms of pharmacokinetics, the compound’s properties such as its solubility, lipophilicity, and molecular weight could influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, its solubility could affect its absorption and distribution in the body, while its molecular weight could influence its metabolism and excretion .
The compound’s action and efficacy could also be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 4-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, which deprotonates the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-bromobenzyl bromide to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-bromobenzyl)malonate can undergo various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted benzyl acetates.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for ester hydrolysis.
Decarboxylation: Heating the compound in the presence of a strong acid or base can induce decarboxylation.
Major Products:
Alkylation: Yields dialkylated malonates.
Hydrolysis: Produces diethyl malonate and 4-bromobenzyl alcohol.
Decarboxylation: Forms substituted benzyl acetates and carbon dioxide.
Scientific Research Applications
Diethyl 2-(4-bromobenzyl)malonate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving malonate derivatives.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the bromobenzyl substitution.
Diethyl 2-benzylmalonate: Similar structure but with a benzyl group instead of a 4-bromobenzyl group.
Diethyl 2-(4-chlorobenzyl)malonate: Contains a 4-chlorobenzyl group instead of a 4-bromobenzyl group.
Uniqueness: Diethyl 2-(4-bromobenzyl)malonate is unique due to the presence of the bromine atom, which can participate in further functionalization reactions, such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions. This makes it a valuable intermediate in the synthesis of brominated aromatic compounds .
Properties
IUPAC Name |
diethyl 2-[(4-bromophenyl)methyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUINVWBCZQIJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446228 | |
Record name | diethyl 2-(4-bromobenzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70146-78-0 | |
Record name | diethyl 2-(4-bromobenzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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